molecular formula C13H8Cl2O B1302700 4-(3,5-Dichlorophenyl)benzaldehyde CAS No. 221018-04-8

4-(3,5-Dichlorophenyl)benzaldehyde

Cat. No.: B1302700
CAS No.: 221018-04-8
M. Wt: 251.1 g/mol
InChI Key: YEFGGURFOJFIMZ-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O and a molecular weight of 251.11 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a formyl group at the 4 position. This compound is primarily used in research and development, particularly in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.

    Reduction: 4-(3,5-Dichlorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied. For example, it may interact with the active site of an enzyme, leading to inhibition or activation of the enzyme’s catalytic function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions.

    4-(3,4-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 3 and 4 positions.

    4-(2,3-Dichlorophenyl)benzaldehyde: Similar structure but with chlorine atoms at the 2 and 3 positions.

Uniqueness

4-(3,5-Dichlorophenyl)benzaldehyde is unique due to the specific positioning of the chlorine atoms at the 3 and 5 positions, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can affect its electronic properties and steric hindrance, making it distinct from other dichlorophenylbenzaldehyde derivatives .

Properties

IUPAC Name

4-(3,5-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGGURFOJFIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374196
Record name 4-(3,5-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221018-04-8
Record name 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221018-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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